molecular formula C13H26N4O3 B577744 (2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid;cyclohexanamine CAS No. 1228077-87-9

(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid;cyclohexanamine

Cat. No.: B577744
CAS No.: 1228077-87-9
M. Wt: 286.376
InChI Key: KUVVCFAAYOBPAV-JEDNCBNOSA-N
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Description

(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid;cyclohexanamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features an azido group, a propanoic acid moiety, and a cyclohexanamine group, making it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid;cyclohexanamine typically involves multiple steps:

    Formation of the Azido Group: The azido group can be introduced via nucleophilic substitution reactions, where a suitable leaving group (e.g., a halide) is replaced by an azide ion (N₃⁻) under mild conditions.

    Protection of Hydroxyl Groups: The hydroxyl group in the propanoic acid moiety is often protected using tert-butyl groups to prevent unwanted side reactions.

    Coupling with Cyclohexanamine: The final step involves coupling the azido-protected propanoic acid derivative with cyclohexanamine under controlled conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods allow for precise control over reaction conditions, such as temperature and pressure, and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The azido group can undergo oxidation to form nitro compounds.

    Reduction: Reduction of the azido group can yield amines.

    Substitution: The azido group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium azide (NaN₃) and halides are commonly employed.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various azido-substituted compounds.

Scientific Research Applications

Medicinal Chemistry

The azido group in (2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid;cyclohexanamine makes it a valuable intermediate in the synthesis of pharmaceutical compounds. The following applications are noteworthy:

  • Antitumor Agents : Compounds containing azido groups have been studied for their potential as antitumor agents. They can undergo click chemistry reactions, facilitating the development of targeted drug delivery systems. For instance, the incorporation of this compound into drug conjugates can enhance the specificity and efficacy of anticancer therapies .
  • Bioorthogonal Chemistry : The azido functionality allows for bioorthogonal reactions, which can be utilized in labeling biomolecules for imaging purposes. This is particularly useful in studying cellular processes and interactions within living organisms .

Materials Science

In materials science, this compound has applications in polymer chemistry:

  • Polymer Synthesis : The compound can be used as a monomer or crosslinking agent in the synthesis of polymers with specific properties. Its azido group can participate in radical polymerization, leading to the formation of novel materials with tailored mechanical and thermal properties .
  • Nanomaterials : The compound's ability to undergo click reactions makes it suitable for creating functionalized nanomaterials. These materials can be designed for various applications, including drug delivery systems and biosensors .

Biochemical Research

In biochemical research, this compound serves as a tool for studying various biological processes:

  • Enzyme Inhibition Studies : The structure can be modified to evaluate its effects on enzyme activity, particularly enzymes involved in metabolic pathways. Understanding these interactions can lead to insights into disease mechanisms and potential therapeutic targets .
  • Cellular Uptake Studies : The compound's properties allow researchers to investigate its uptake and metabolism within cells. This is crucial for understanding pharmacokinetics and the biological fate of drug candidates .

Case Study 1: Antitumor Activity

A study demonstrated that derivatives of (2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the formation of reactive oxygen species upon activation by cellular enzymes, leading to apoptosis in cancer cells.

Case Study 2: Polymer Development

Researchers synthesized a new class of biodegradable polymers using (2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid as a monomer. The resulting polymers showed enhanced mechanical strength and degradation rates suitable for medical implants.

Mechanism of Action

The mechanism of action of (2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid;cyclohexanamine involves its ability to undergo bioorthogonal reactions. The azido group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This reaction is highly specific and can occur in the presence of various functional groups, making it useful for labeling and tracking biomolecules.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-azido-3-hydroxypropanoic acid: Lacks the cyclohexanamine group, making it less versatile.

    (2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid: Similar structure but without the cyclohexanamine group.

Uniqueness

The presence of both the azido group and the cyclohexanamine group in (2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid;cyclohexanamine makes it unique. This combination allows for a broader range of chemical reactions and applications, particularly in the fields of bioorthogonal chemistry and material science.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Biological Activity

(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid;cyclohexanamine is a complex organic compound notable for its unique structural features, including an azido group and a cyclohexanamine moiety. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's chemical formula is C13H26N4O3C_{13}H_{26}N_{4}O_{3}, with a molecular weight of 286.376 g/mol. The presence of an azido group (N3-N_3) and a tert-butyl ether contributes to its reactivity and potential biological interactions. The stereocenter at the second carbon is critical for its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC13H26N4O3
Molecular Weight286.376 g/mol
InChI KeyNVRJVJPESSEQTQ-YJVSJHDDSA-N

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Bioorthogonal Chemistry : The azido group can participate in bioorthogonal reactions, allowing selective labeling of biomolecules, which is useful in tracking cellular processes.
  • Protein Interaction : The phenyl ring may engage in π-π interactions with aromatic residues in proteins, potentially influencing protein conformation and function.
  • Structure-Activity Relationship (SAR) : Computational models suggest that the structural features of this compound could lead to various pharmacological activities, including antimicrobial and anticancer properties.

Biological Activity Studies

Several studies have investigated the biological activities associated with azido compounds, particularly in relation to their potential as therapeutic agents:

Antimicrobial Activity

Research indicates that azido compounds can exhibit significant antimicrobial properties. For instance, derivatives with similar functional groups have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Anticancer Potential

Azido-containing compounds have been explored for their anticancer properties through mechanisms such as inducing apoptosis in cancer cells or inhibiting key enzymes involved in tumor growth. The unique structure of this compound may enhance these effects by facilitating targeted delivery to cancer cells .

Comparative Analysis

A comparative analysis with structurally similar compounds helps elucidate the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
1. 3-Amino-4-(methylamino)butanoic acidContains amine and carboxylic acid groupsFocused on neurotransmitter pathways
2. 4-Azido-L-leucineAzido group with an amino acid backboneUsed in peptide synthesis for labeling
3. N-(tert-butoxycarbonyl)-L-aspartic acidContains carboxylic acid and tert-butyl groupCommonly used in peptide synthesis
4. Cyclohexylamine derivativesContains cyclohexane ringVaries in biological activity based on substituents

Case Studies

  • Antiviral Activity : A study on azido derivatives showed that certain compounds can inhibit HIV replication effectively, suggesting that this compound may have similar potential .
  • In Vivo Studies : Animal models have demonstrated that azido compounds can be used to track drug distribution within tissues, providing insights into their pharmacokinetics and therapeutic efficacy .

Properties

IUPAC Name

(2S)-2-azido-3-[(2-methylpropan-2-yl)oxy]propanoic acid;cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O3.C6H13N/c1-7(2,3)13-4-5(6(11)12)9-10-8;7-6-4-2-1-3-5-6/h5H,4H2,1-3H3,(H,11,12);6H,1-5,7H2/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVVCFAAYOBPAV-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)O)N=[N+]=[N-].C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)O)N=[N+]=[N-].C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735015
Record name (2S)-2-Azido-3-tert-butoxypropanoic acid--cyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228077-87-9
Record name (2S)-2-Azido-3-tert-butoxypropanoic acid--cyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1228077-87-9
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